3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 34576-89-1
VCID: VC21325944
InChI: InChI=1S/C10H6Cl2O3S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3,(H,13,14)
SMILES: COC1=C(C2=C(C=C1)C(=C(S2)C(=O)O)Cl)Cl
Molecular Formula: C10H6Cl2O3S
Molecular Weight: 277.12 g/mol

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid

CAS No.: 34576-89-1

Cat. No.: VC21325944

Molecular Formula: C10H6Cl2O3S

Molecular Weight: 277.12 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid - 34576-89-1

Specification

CAS No. 34576-89-1
Molecular Formula C10H6Cl2O3S
Molecular Weight 277.12 g/mol
IUPAC Name 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Standard InChI InChI=1S/C10H6Cl2O3S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3,(H,13,14)
Standard InChI Key VSTRNRLKTOVPGN-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C(=C(S2)C(=O)O)Cl)Cl
Canonical SMILES COC1=C(C2=C(C=C1)C(=C(S2)C(=O)O)Cl)Cl

Introduction

Chemical Identity and Properties

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with well-defined chemical identifiers and physical properties. The compound features a benzothiophene scaffold with chlorine atoms at positions 3 and 7, a methoxy group at position 6, and a carboxylic acid functional group at position 2.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number34576-89-1
Molecular FormulaC₁₀H₆Cl₂O₃S
Molecular Weight277.12 g/mol
IUPAC Name3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Synonyms3,7-dichloro-6-methoxy-benzo[b]thiophene-2-carboxylic acid, 3,7-dichloro-6-methoxybenzothiophene-2-carboxylic acid
Standard InChIInChI=1S/C10H6Cl2O3S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3,(H,13,14)
Standard InChIKeyVSTRNRLKTOVPGN-UHFFFAOYSA-N
SMILESCOC1=C(C2=C(C=C1)C(=C(S2)C(=O)O)Cl)Cl

The physical state of this compound is typically a solid at room temperature. Its structural features, particularly the benzothiophene core with specific substituents, contribute to its chemical reactivity patterns and potential biological activities .

Structural Characteristics and Reactivity

The molecular structure of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid comprises several key functional groups that determine its chemical behavior:

  • The benzothiophene scaffold consists of a benzene ring fused to a thiophene ring, creating a bicyclic heterocyclic system.

  • The carboxylic acid group at position 2 can participate in esterification, amidation, and decarboxylation reactions.

  • The chlorine atoms at positions 3 and 7 serve as potential sites for nucleophilic aromatic substitution reactions.

  • The methoxy group at position 6 contributes to the electron density distribution across the aromatic system.

The presence of these functional groups results in a molecule with distinctive reactivity patterns. The carboxylic acid moiety can undergo typical transformations including esterification to form corresponding esters (such as the methyl ester derivative) and conversion to acid chlorides, which are useful intermediates for further synthetic transformations .

Applications in Scientific Research

3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid has several potential applications in scientific research and development, particularly in the fields of medicinal chemistry and biochemical studies.

Medicinal Chemistry Applications

The compound and its derivatives have potential applications in drug discovery and development:

  • Enzyme Inhibition Studies: Research indicates that the compound may interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways. Structurally related benzothiophene derivatives have been investigated as inhibitors of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which could have implications for metabolic disorders .

  • Receptor Binding Studies: The compound can be utilized in studies related to receptor binding, providing insights into potential therapeutic targets.

  • Anti-inflammatory Research: Related benzothiophene-2-carboxylic acid derivatives have been studied for their anti-inflammatory properties, suggesting that this compound might also possess similar activities worth investigating .

Biological ActivityTarget/MechanismPotential Therapeutic Application
Enzyme InhibitionBCKDK inhibitionMetabolic disorders
AntimicrobialCell wall/membrane disruptionInfectious diseases
Anti-inflammatoryVarious inflammatory pathwaysInflammatory conditions
Receptor ModulationDopamine receptors and othersNeurological disorders
GHS ClassificationSignal WordHazard Statements
Skin Irritant (Category 2)WarningH315: Causes skin irritation
Eye Irritant (Category 2)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3)WarningH335: May cause respiratory irritation
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed
SupplierProduct IdentificationPurityIntended Use
AKSciCatalog #1006AE95%Research use only
VulcanChemVC21325944Not specifiedResearch use only
Combi-BlocksQZ-5473Not specifiedResearch use only
Matrix ScientificRelated compound: 061976-500MG (carbonyl chloride derivative)Not specifiedResearch use only

When ordering this compound, researchers should verify the current pricing, availability, and shipping information directly with the suppliers. Additionally, it is important to ensure that the compound's specifications meet the requirements of the specific research application .

Related Compounds and Structural Analogs

Understanding the relationship between 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid and structurally similar compounds provides valuable context for its chemical properties and potential applications.

Structural Derivatives

Several structural derivatives of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid have been synthesized and studied:

  • Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate: The methyl ester derivative, which can serve as a precursor to the carboxylic acid through hydrolysis.

  • 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride (CAS: 34576-80-2): The acid chloride derivative, which is a reactive intermediate useful for further synthesis .

  • 3,6-Dichloro-1-benzothiophene-2-carboxylic acid (CAS: 34576-94-8): A structurally related compound with a different chlorination pattern .

Benzofuran Analogs

Benzofuran-2-carboxylic acid derivatives represent oxygen-containing analogs of benzothiophene compounds, with similar structural features but different electronic properties and reactivities. These compounds have been studied for various pharmacological activities, including:

  • Selective adenosine A2A receptor antagonism

  • Anti-inflammatory effects

  • Local anesthetic properties

  • Selective cytotoxicity against human cancer cell lines

The structural similarities between benzothiophene and benzofuran derivatives suggest potential parallels in their biological activities, providing additional research directions for 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

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